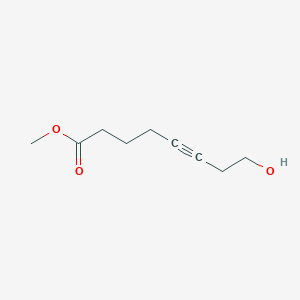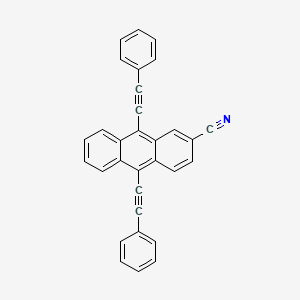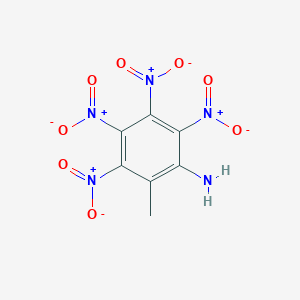
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol: is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its unique structure, which includes a tetraphene core with methyl and hydroxyl substitutions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol typically involves multi-step organic reactions. One common method starts with the cyclization of diethyl acetonedicarboxylate and 1,8-bis(bromomethyl)naphthalene to form the eight-membered pericyclized compound. This intermediate is then subjected to further reactions, including methylation and hydroxylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated hydrocarbon.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed.
Major Products
Oxidation: Formation of 7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetraone.
Reduction: Formation of 7-Methyl-8,9,10,11-tetrahydrotetraphene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound’s polycyclic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
8,9,10,11-Tetrahydrotetraphene-8,9,10,11-tetrol: Lacks the methyl group, resulting in different reactivity and properties.
7-Methyl-8,9,10,11-tetrahydrotetraphene: Lacks the hydroxyl groups, affecting its solubility and reactivity.
7,8,9,10-Tetrahydrotetraphene-8,9,10,11-tetrol: Different substitution pattern, leading to distinct chemical behavior.
Uniqueness
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol is unique due to the presence of both methyl and hydroxyl groups, which impart specific chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
83481-44-1 |
|---|---|
Fórmula molecular |
C19H18O4 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
7-methyl-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,10,11-tetrol |
InChI |
InChI=1S/C19H18O4/c1-9-11-7-6-10-4-2-3-5-12(10)13(11)8-14-15(9)17(21)19(23)18(22)16(14)20/h2-8,16-23H,1H3 |
Clave InChI |
ZWNGWEXEEUKLLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=CC=CC=C3C2=CC4=C1C(C(C(C4O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/structure/B14428334.png)


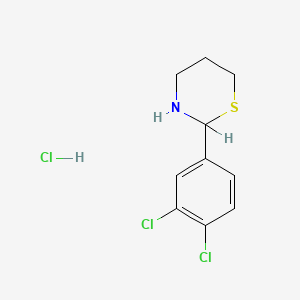


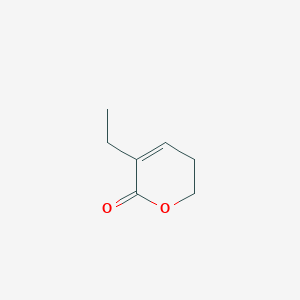
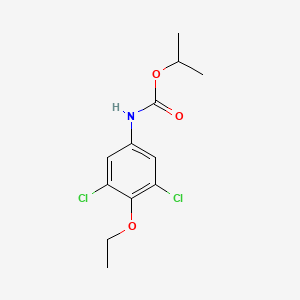

![Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-](/img/structure/B14428392.png)
